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Compound of Interest

4-Hydroxy-3,3-
Compound Name:
dimethylcyclohexanone

Cat. No. B1279843

Introduction

This technical guide provides a comprehensive overview of the spectral data for 4-Hydroxy-
3,3-dimethylcyclohexanone, a key intermediate in synthetic organic chemistry. Due to the
limited availability of published experimental spectral data for this specific compound, this guide
utilizes the detailed spectral information of its constitutional isomer, (S)-(+)-3-hydroxy-2,2-
dimethylcyclohexanone, as a representative model. The structural similarities between these
isomers allow for a valuable and illustrative analysis of the expected spectroscopic features.
This document is intended for researchers, scientists, and professionals in drug development,
offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, alongside detailed experimental protocols and workflow
visualizations.

Molecular Structure

» IUPAC Name: 4-Hydroxy-3,3-dimethylcyclohexan-1-one
e Molecular Formula: CsH1402

e Molecular Weight: 142.20 g/mol

o CAS Number: 888325-29-9
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Spectral Data Presentation

The following tables summarize the quantitative spectral data for the constitutional isomer, (S)-
(+)-3-hydroxy-2,2-dimethylcyclohexanone, which serves as a proxy for 4-Hydroxy-3,3-
dimethylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (250 MHz,
CDCI3)[1]

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment

1.11 S 3H CHs

1.15 s 3H CHs

1.60-1.71 m 1H Cyclohexane CH:

1.76-1.86 m 1H Cyclohexane CH:

1.96-2.05 m 2H Cyclohexane CH:2

2.16 brs 1H OH

0 35 945 " oH Cyclohexane CH:
adjacent to C=0

3.69 dd (J = 7.6, 2.9 Hz) 1H CH-OH

Table 2: 13C NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (76 MHz,
CDCl3)[1]
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Chemical Shift (8) ppm Carbon Type Assighment

19.7 CHs Methyl Carbon

20.7 CHs Methyl Carbon

22.9 CH:2 Cyclohexane Carbon
29.0 CH2 Cyclohexane Carbon
37.3 CH:2 Cyclohexane Carbon
51.3 C Quaternary Carbon
77.8 CH CH-OH Carbon

215.3 C C=0 Carbonyl Carbon

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (film)[1]

Wavenumber (cm~?) Functional Group Vibrational Mode
3470 (strong, broad) O-H Stretching

1705 (strong) C=0 Stretching

1120 (medium) C-O Stretching

1055 (strong) C-O Stretching

985 (strong) C-H Bending

965 (medium) C-H Bending

Mass Spectrometry (MS)

While specific experimental mass spectral data for 4-Hydroxy-3,3-dimethylcyclohexanone is
not readily available, the expected fragmentation patterns can be predicted based on its
structure. The molecular ion peak (M*) would be at m/z = 142.
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Table 4: Predicted Mass Spectrometry Fragmentation for 4-Hydroxy-3,3-
dimethylcyclohexanone

miz Possible Fragment Notes
142 [CsH1402]* Molecular lon (M*)
127 [M - CHs]* Loss of a methyl group
124 [M - H20]* Dehydration, loss of water
Alpha-cleavage adjacent to the
99 [M - CsH7]*
carbonyl group
Cleavage involving the
83 [M - C3H70O]*
hydroxyl group
Common fragments from
57 [CsHsO]* or [CaHo]*

cyclohexanone derivatives

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is added as an internal standard (& = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 250 MHz or higher) is used.

e 1H NMR Acquisition: A standard one-pulse sequence is utilized. Typical parameters include a
spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5
seconds, and 8-16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse program is employed to obtain singlets for
each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower
natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g.,
1024 or more) and a longer relaxation delay may be required for adequate signal intensity.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a solid sample, a small amount is ground with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or
dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or an Attenuated
Total Reflectance (ATR) accessory can be used.

Instrumentation: An FTIR spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample
spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio, with a spectral resolution of 4 cm~1. The final spectrum is presented in terms of
transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced directly into the ion source via a direct
insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS) for separation prior to analysis.

lonization: Electron lonization (El) is a common technique for volatile compounds. The
sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value, generating the mass spectrum.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate key relationships and

workflows in the spectroscopic analysis of 4-Hydroxy-3,3-dimethylcyclohexanone.
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Spectroscopic Techniques Derived Structural Information
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Caption: Relationship between spectroscopic techniques and derived structural information.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1279843#4-hydroxy-3-3-
dimethylcyclohexanone-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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